![molecular formula C10H9Cl2NO B5822933 N-(2,5-dichlorophenyl)-2-butenamide](/img/structure/B5822933.png)
N-(2,5-dichlorophenyl)-2-butenamide
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Overview
Description
N-(2,5-dichlorophenyl)-2-butenamide, commonly known as DCB or DCPB, is a synthetic compound that belongs to the class of amide compounds. It is a yellow powder that is soluble in organic solvents and is widely used in scientific research. DCB is known for its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body.
Mechanism of Action
DCB works by inhibiting the activity of N-(2,5-dichlorophenyl)-2-butenamide, which is responsible for breaking down endocannabinoids in the body. This leads to an increase in the levels of endocannabinoids, which bind to cannabinoid receptors in the body and activate the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, mood, and appetite.
Biochemical and Physiological Effects
DCB has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DCB has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, DCB has been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
DCB has several advantages for lab experiments. It is a potent and selective inhibitor of N-(2,5-dichlorophenyl)-2-butenamide, which allows for the study of the endocannabinoid system in various physiological and pathological conditions. DCB is also stable and can be easily synthesized and purified. However, DCB has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness in some experiments. Additionally, DCB can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Future Directions
DCB has several future directions for scientific research. It can be used to study the role of endocannabinoids in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. DCB can also be used to study the effects of endocannabinoids on the immune system and cancer. Additionally, DCB can be used to develop new drugs that target the endocannabinoid system for the treatment of various diseases and disorders.
Synthesis Methods
DCB can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoyl chloride with allylamine, followed by the reaction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization using a suitable solvent.
Scientific Research Applications
DCB has been extensively used in scientific research to study the role of endocannabinoids in various physiological and pathological conditions. It has been shown to increase the levels of endocannabinoids in the body by inhibiting N-(2,5-dichlorophenyl)-2-butenamide activity, which leads to the activation of the endocannabinoid system. DCB has been used to study the effects of endocannabinoids on pain, inflammation, anxiety, depression, and addiction.
properties
IUPAC Name |
(E)-N-(2,5-dichlorophenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c1-2-3-10(14)13-9-6-7(11)4-5-8(9)12/h2-6H,1H3,(H,13,14)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXKJUAGZWEWLK-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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